1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Overview
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C15H19BN2O2 and its molecular weight is 270.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- This compound has been used as a raw substitute material in the synthesis of related pyrazole derivatives. It has been characterized through various spectroscopic techniques such as FT-IR, NMR, and MS, and its crystal structure has been confirmed by X-ray diffraction. Such studies are crucial in confirming the identity and purity of the compound for further applications in research (Liao et al., 2022).
Density Functional Theory (DFT) Studies
- Density Functional Theory (DFT) calculations have been employed to predict the molecular structure of this compound and others similar to it. These computational studies are consistent with experimental findings from X-ray diffraction, providing a deeper understanding of the molecular characteristics and conformations of such compounds (Yang et al., 2021).
Intermediate in Biological Compound Synthesis
- This compound has been utilized as an important intermediate in the synthesis of biologically active compounds. For example, it has been involved in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is a key intermediate in the creation of drugs like crizotinib (Kong et al., 2016).
Molecular Docking and ADME Studies
- This compound's derivatives have been studied for their potential as anti-bacterial drugs through molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This indicates its relevance in the development of new pharmaceuticals (Dhevaraj et al., 2019).
Application in Medicinal Chemistry
- Derivatives of this compound have been explored for their potential use in medicinal chemistry, such as in the synthesis of compounds with antioxidant and antidiabetic activities. This showcases its significance in the field of drug discovery and pharmaceutical research (Kaushik et al., 2016).
Safety and Hazards
Related compounds such as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in organic synthesis reactions, suggesting that its targets could be various organic compounds .
Mode of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds have been used in various organic synthesis reactions, indicating that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been used in organic synthesis, suggesting that they may have unique pharmacokinetic properties depending on the specific reactions they are involved in .
Result of Action
Similar compounds have been used in various organic synthesis reactions, suggesting that they may have a wide range of effects depending on the specific reactions they are involved in .
Action Environment
Similar compounds have been used in various organic synthesis reactions, suggesting that their action, efficacy, and stability may be influenced by various environmental factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as palladium catalysts, which facilitate the borylation at the benzylic C-H bond of alkylbenzenes . Additionally, it participates in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The compound also engages in coupling reactions with aryl iodides in the presence of copper catalysts to form aryl boronates . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels . These effects underscore the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to participate in Suzuki coupling reactions and other biochemical processes further illustrates its significance in molecular biology . Understanding these mechanisms is essential for developing new therapeutic strategies and enhancing biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including changes in specific target organs such as the respiratory system . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux . The compound’s role in hydroboration and coupling reactions highlights its importance in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s activity and function, making it a valuable tool for biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-8-13(11-12)18-10-6-9-17-18/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSCNAOZDQCWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406882 | |
Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-94-2 | |
Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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